N-(2-Methoxy-2-methylpropyl)cyclobutanamine
CAS No.:
Cat. No.: VC17686521
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H19NO |
|---|---|
| Molecular Weight | 157.25 g/mol |
| IUPAC Name | N-(2-methoxy-2-methylpropyl)cyclobutanamine |
| Standard InChI | InChI=1S/C9H19NO/c1-9(2,11-3)7-10-8-5-4-6-8/h8,10H,4-7H2,1-3H3 |
| Standard InChI Key | ZPXCUXQLIZNGPT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(CNC1CCC1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(2-Methoxy-2-methylpropyl)cyclobutanamine features a cyclobutane ring fused to a methoxy-substituted propylamine chain. The cyclobutane ring introduces significant ring strain, influencing the compound’s reactivity and conformational flexibility. The methoxy group at the 2-position of the propyl chain enhances solubility in polar solvents while the methyl group contributes to steric hindrance, moderating interaction with biological targets .
Physicochemical Characteristics
Key properties include:
The compound’s low aqueous solubility (-4.78 logS ) and moderate lipophilicity (LogP ~2.5 ) suggest preferential partitioning into lipid-rich environments, a trait relevant to drug delivery systems.
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(2-Methoxy-2-methylpropyl)cyclobutanamine typically involves:
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Cyclobutane Ring Formation: Achieved via [2+2] photocycloaddition or strain-driven cyclization.
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Methoxypropylamine Integration: Alkylation of cyclobutanamine with 2-methoxy-2-methylpropyl halides under basic conditions.
A representative protocol uses dimethylformamide (DMF) as a solvent and potassium carbonate as a base, with reactions conducted at 60–80°C for 12–24 hours. Yield optimization requires strict temperature control and inert atmospheres to prevent oxidative degradation.
Comparative Synthesis Conditions
The table below contrasts synthesis parameters for analogous amines:
The higher yield for N-(2-Methoxy-4-methylbenzyl)cyclobutanamine underscores the role of aromatic stabilization in intermediate formation.
Reactivity and Functionalization
Nucleophilic Reactivity
The primary amine group undergoes typical reactions:
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Acylation: Forms amides with acyl chlorides in dichloromethane.
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Schiff Base Formation: Reacts with aldehydes to generate imines, useful in coordination chemistry .
Ring-Strain-Driven Reactions
The cyclobutane ring participates in ring-opening reactions under acidic conditions, yielding linear amines or lactams. For example, treatment with HCl gas produces 4-aminobutyric acid derivatives, potential intermediates for bioactive molecules.
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: NMR reveals distinct signals for cyclobutane protons (δ 2.5–3.0 ppm) and methoxy groups (δ 3.3 ppm).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 157.25, consistent with the molecular formula.
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